Ecabet sodium pentahydrate is a pharmaceutical compound primarily used as an anti-ulcer agent. It is known for its protective effects on the gastric mucosa, making it beneficial in treating conditions such as gastric ulcers and gastritis. The compound has been marketed in Japan, where it is recognized for its efficacy in promoting mucosal defense mechanisms and enhancing gastric mucin production.
Ecabet sodium pentahydrate is classified as an anti-ulcer medication. Its mechanism of action is based on enhancing the protective factors of the gastric mucosa, thus preventing ulcer formation and aiding in healing existing ulcers.
The synthesis of ecabet sodium pentahydrate involves two main steps:
Ecabet sodium pentahydrate has a complex molecular structure characterized by its sulfonate group attached to the dehydroabietic backbone. The presence of water molecules in its pentahydrate form contributes to its stability and solubility.
Ecabet sodium can undergo various chemical reactions, primarily involving its sulfonate group. It can interact with proteins and other biomolecules, influencing their structure and function.
The mechanism of action for ecabet sodium involves several key processes:
Studies have indicated that ecabet sodium significantly increases mucin production and demonstrates protective effects against ulcerogenic agents .
Ecabet sodium pentahydrate is primarily used in:
Ecabet sodium pentahydrate (C₂₀H₂₉NaO₅S·5H₂O) is a non-systemic, locally acting anti-ulcer agent with unique mucosal protective properties. Unlike acid-suppressing drugs, it fortifies gastric barrier function through physicochemical interactions with mucus constituents and enzymatic inhibitors [1] [6]. This polycyclic diterpenoid derivative represents a successful translation of natural product chemistry into clinical gastroenterology.
Ecabet sodium originates from abietic acid, a major component of pine tree resin (rosin). Early isolation involved treating rosin with sulfuric acid to yield dehydroabietic acid, followed by regioselective sulfonation at the C12 position to introduce the sulfonate group essential for bioactivity [2]. The pentahydrate form was developed to enhance stability and solubility, with optimization of crystallization conditions proving critical for industrial-scale production. Key milestones include:
Table 1: Natural Precursors in Ecabet Synthesis
Natural Precursor | Source | Modification Steps | Key Reaction Conditions |
---|---|---|---|
Abietic acid | Pine resin (rosin) | Isomerization, dehydrogenation | High-temperature distillation |
Dehydroabietic acid | Semi-synthetic | Electrophilic sulfonation at C12 | Oleum (20-30% SO₃), 25-35°C [2] |
Sulfodehydroabietic acid | Intermediate | Salt formation (NaOH), hydration | Solvent exchange (water/acetone) |
The synthetic route employs oleum (fuming sulfuric acid) for sulfonation, followed by neutralization with sodium carbonate and recrystallization from water/acetone mixtures to yield the pentahydrate form [2]. This process achieves >98% purity by HPLC, with the pentahydrate configuration confirmed via X-ray diffraction to stabilize the crystalline lattice through hydrogen-bonded water molecules [2] [5].
Ecabet sodium pentahydrate (12-sulfodehydroabietic acid sodium salt) belongs to the abietane diterpenoid family, characterized by a phenanthrene-fused three-ring system with isopropyl substitution at C13. Its molecular structure features:
Table 2: Structural Features of Ecabet Sodium Pentahydrate
Structural Element | Chemical Significance | Biological Consequence |
---|---|---|
C12-sulfonate | Strongly acidic (pKa ~1.2) | Ionic binding to mucus glycoproteins [1] |
C4a/C10a methyl groups | Steric hindrance | Prevents enzymatic degradation in acidic pH |
Diterpenoid backbone | High lipophilicity (logP ~5.3) | Membrane penetration and mucosal retention [9] |
Pentahydrate | Hydrogen-bonded water network | Stabilizes crystal structure during storage |
Stereochemically, ecabet retains the trans-A/B ring junction and R-configuration at C4a and C10a from natural abietanes, which is critical for its three-dimensional interaction with pepsin’s active site [3] [9]. The sulfonate group adopts an equatorial orientation, maximizing exposure to aqueous environments and biological targets.
Ecabet’s therapeutic significance stems from its multimodal mucosal protection, distinct from acid suppression strategies. Key mechanisms validated through in vitro and in vivo models include:
Enhances bicarbonate secretion by 2.5-fold in ex vivo guinea pig stomachs, strengthening the pH gradient [4]
Pepsin Inhibition:
Preserves mucus polymer structure by preventing cleavage of glycosylated regions [1]
Prostaglandin Modulation:
Augments cytoprotective effects without systemic prostaglandin exposure [6]
Anti-Helicobacter Activity:
Suppresses lipopolysaccharide-induced inflammation in gastric epithelial cells [7]
Gastric Motility Enhancement:
Table 3: Pharmacological Mechanisms and Research Evidence
Mechanism | Experimental Model | Key Metrics | Reference |
---|---|---|---|
Mucus protection | Rat everted gastric sacs | 67% reduction in pepsin-induced hexosamine release | [1] |
Pepsin inhibition | Human gastric juice | IC₅₀ = 0.8mg/mL against albumin hydrolysis | [9] |
Prostaglandin stimulation | Rat gastric mucosal culture | 3.1x increase in PGE₂ vs. controls | [6] |
Gastric adaptive relaxation | Isolated guinea pig stomach | 35% decrease in threshold pressure | [4] |
Anti-H. pylori | Bacterial culture/MNNG cells | 89% inhibition of IL-8 induction | [7] |
These mechanisms translate to therapeutic applications in acid-peptic disorders where mucosal barrier dysfunction predominates over acid hypersecretion. Ecabet’s significance lies in its localized action without systemic absorption, making it suitable for adjunctive therapy with eradication regimens for H. pylori-positive ulcers [8] [9]. Recent explorations suggest potential in inflammatory bowel disease via enema formulations, leveraging its mucosal restitution properties observed in trinitrobenzene-sulfonic-acid-induced colitis models [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7